Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is further attached to a propanoate group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Mechanism of Action
Target of Action
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester derivative. The primary targets of this compound are alkyl or aryl alkynes and alkenes . These targets play a crucial role in various chemical reactions, particularly in the formation of complex organic compounds.
Mode of Action
This compound interacts with its targets through a process known as hydroboration . In the presence of transition metal catalysts, it adds across the carbon-carbon triple or double bond of alkynes or alkenes, respectively . This interaction results in the formation of organoboron compounds, which can undergo further reactions.
Biochemical Pathways
The hydroboration of alkyl or aryl alkynes and alkenes leads to the formation of organoboron compounds . These compounds can participate in various biochemical pathways, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . The resulting aryl boronates can be used in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.
Result of Action
The result of the action of this compound is the formation of organoboron compounds . These compounds are valuable intermediates in organic synthesis, leading to the production of a wide range of complex organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of transition metal catalysts is crucial for its interaction with alkyl or aryl alkynes and alkenes . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura cross-coupling reactions. This compound also interacts with proteins and other biomolecules involved in the catalytic cycle, enhancing the efficiency and selectivity of the reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This compound can also inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may enhance certain biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound is also known to participate in reactions that produce intermediate compounds, which can further influence metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution can also affect its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, thereby modulating its biochemical effects. The compound’s activity can be influenced by its presence in different subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of a boronic acid or boronic ester with an appropriate alkyl halide or ester. One common method is the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form boranes or other reduced species.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions include pinacol boronates, boronic acids, and other boron-containing compounds that are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules that can interact with biological targets.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Comparison with Similar Compounds
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be compared with other similar boronic esters, such as:
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methylpyrazole-4-boronic acid pinacol ester
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its propanoate group, which imparts distinct reactivity and properties compared to other boronic esters.
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXLJYTYJQFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674907 | |
Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-77-5 | |
Record name | Methyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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